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Compound of Interest

Compound Name: 800CW acid

Cat. No.: B15552213 Get Quote

Welcome to the technical support center for the removal of unconjugated IRDye® 800CW dye

following the labeling of proteins, antibodies, and peptides. This resource provides researchers,

scientists, and drug development professionals with comprehensive troubleshooting guides,

frequently asked questions (FAQs), and detailed experimental protocols to ensure the highest

purity of your fluorescently labeled biomolecules.

Introduction
After covalently labeling a biomolecule with IRDye® 800CW, it is crucial to remove any

unconjugated (free) dye. Residual free dye can lead to high background fluorescence,

inaccurate quantification, and non-specific signals in downstream applications. This guide

outlines the most common and effective purification methods: Size Exclusion Chromatography

(SEC), Dialysis, and Tangential Flow Filtration (TFF).

Frequently Asked Questions (FAQs)
Q1: Which purification method is best for my 800CW-labeled biomolecule?

The optimal method depends on the molecular weight of your biomolecule, sample volume,

and desired purity.

Size Exclusion Chromatography (SEC), particularly with desalting columns like PD-10, is

ideal for rapid removal of free dye from proteins and antibodies.[1][2] It is a quick and

efficient method for smaller sample volumes.
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Dialysis is a gentle method suitable for larger sample volumes and is effective for removing

small molecules like unconjugated dyes.[3] However, it is a time-consuming process.

Tangential Flow Filtration (TFF) is a scalable and efficient method for concentrating and

purifying large volumes of biomolecules, making it well-suited for process development and

manufacturing environments.[4][5]

Q2: Why am I seeing high background fluorescence in my imaging experiment even after

purification?

High background fluorescence is often due to residual free dye. Consider the following:

Incomplete Dye Removal: The chosen purification method may not have been sufficient. For

example, a single pass through a desalting column might not be enough if the initial free dye

concentration is very high.

Antibody Concentration: Using too high a concentration of the labeled antibody in your

experiment can also contribute to high background.

Insufficient Blocking: In immunoassays, inadequate blocking of non-specific binding sites can

lead to high background.

Autofluorescence: The sample itself may exhibit natural fluorescence.

Q3: How do I choose the correct molecular weight cut-off (MWCO) for my dialysis membrane?

Select a dialysis membrane with a MWCO that is significantly smaller than the molecular

weight of your labeled biomolecule but large enough to allow the free dye to pass through. For

most antibodies (e.g., IgG, ~150 kDa), a 12-14 kDa MWCO membrane is appropriate for

removing unconjugated IRDye 800CW (MW ~1.2 kDa).

Q4: Can I use the same purification protocol for a small peptide and a large antibody labeled

with 800CW?

While the principles are the same, the specifics of the protocol will differ. For a small peptide,

you will need a purification method with a much smaller pore size or different selectivity than for
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a large antibody. For peptides, reverse-phase HPLC is often the method of choice for achieving

high purity. For antibodies, SEC and dialysis are more common.

Purification Method Comparison
The following table provides a comparative overview of the three main purification methods.

Feature

Size Exclusion
Chromatography
(Desalting
Columns)

Dialysis
Tangential Flow
Filtration (TFF)

Principle
Separation based on

molecular size.

Diffusion across a

semi-permeable

membrane.

Size-based separation

using a membrane

and tangential flow.

Primary Use

Rapid buffer

exchange and

removal of small

molecules.

Buffer exchange and

removal of small

molecules from larger

volumes.

Concentration,

diafiltration, and

purification of large

sample volumes.

Processing Time
Fast (minutes to an

hour).

Slow (hours to

overnight).

Fast and efficient for

large volumes.

Sample Volume
Small to medium (µL

to a few mL).

Small to large (mL to

Liters).

Medium to very large

(mL to thousands of

Liters).

Protein Recovery Typically high (>90%).

High, but potential for

sample loss with dilute

samples.

High, typically >95%.

Dye Removal

Efficiency

High, often >95% with

a single pass.

High, dependent on

the number of buffer

changes.

Very high, can

achieve >99%

removal.

Scalability Limited. Scalable. Highly scalable.
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Protocol 1: Size Exclusion Chromatography (SEC) using
a PD-10 Desalting Column
This protocol is suitable for purifying 1.0 to 2.5 mL of labeled antibody solution.

Materials:

PD-10 Desalting Column (e.g., GE Healthcare)

Equilibration Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

Collection tubes (15 mL)

Column stand

Procedure:

Column Preparation: Remove the top cap of the PD-10 column and pour off the storage

solution. Cut the sealed end at the bottom.

Equilibration: Place the column in a collection tube. Add 10 mL of Equilibration Buffer to the

column and allow it to drain completely by gravity. Repeat this step three more times,

discarding the flow-through each time. This ensures the column is fully equilibrated with your

buffer.

Sample Application: Place the column in a new collection tube. Carefully apply your 1.0 - 2.5

mL sample of 800CW-labeled antibody to the center of the column bed.

Elution: Allow the sample to fully enter the column bed. Once the sample has entered the

gel, add 3.5 mL of Equilibration Buffer to the column. The purified, labeled antibody will elute

from the column, while the smaller, unconjugated dye will be retained in the column matrix.

Collection: Collect the eluate containing your purified antibody. The colored, unconjugated

dye will be visible as a separate, slower-migrating band.

Protocol 2: Dialysis for 800CW-Labeled Antibodies
This protocol is suitable for purifying larger volumes of labeled antibodies.
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Materials:

Dialysis tubing or cassette with a 12-14 kDa MWCO

Dialysis Buffer (e.g., PBS, pH 7.4)

Large beaker (e.g., 2-4 L)

Magnetic stir plate and stir bar

Cold room or refrigerator (4°C)

Procedure:

Membrane Preparation: Prepare the dialysis tubing or cassette according to the

manufacturer's instructions. This usually involves rinsing with DI water.

Sample Loading: Load your 800CW-labeled antibody solution into the dialysis

tubing/cassette, ensuring no air bubbles are trapped. Securely close the ends.

Dialysis (First Exchange): Place the loaded dialysis tubing/cassette into a beaker containing

at least 200 times the sample volume of cold (4°C) Dialysis Buffer. Place the beaker on a

magnetic stir plate and stir gently at 4°C for at least 4 hours.

Dialysis (Second Exchange): Change the Dialysis Buffer and continue to dialyze for another

4 hours or overnight at 4°C.

Dialysis (Final Exchange): For maximum purity, perform a third buffer exchange and dialyze

for an additional 4 hours.

Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer. Gently

remove the purified, labeled antibody solution.

Protocol 3: Tangential Flow Filtration (TFF) for
Purification of 800CW-Labeled Antibodies
This protocol provides a general guideline for using TFF for purification and is highly scalable.

Specific parameters will need to be optimized for your particular system and biomolecule.
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Materials:

TFF system with a pump and reservoir

TFF cassette with an appropriate MWCO (e.g., 30 kDa for an antibody)

Diafiltration Buffer (e.g., PBS, pH 7.4)

Pressure gauges

Procedure:

System Preparation: Set up the TFF system according to the manufacturer's instructions.

Flush the system with water and then with Diafiltration Buffer to remove any storage

solutions and to equilibrate the membrane.

Sample Loading: Add your 800CW-labeled antibody solution to the reservoir.

Concentration (Optional): If your sample is dilute, you can first concentrate it by running the

TFF system in concentration mode until the desired volume is reached.

Diafiltration: Begin diafiltration by adding Diafiltration Buffer to the reservoir at the same rate

as the permeate is being removed. This maintains a constant volume while exchanging the

buffer and removing the unconjugated dye. A common practice is to perform 5-7 diavolumes

to ensure complete removal of small molecules.

Final Concentration: After diafiltration, concentrate the sample to the desired final volume.

Sample Recovery: Recover the purified and concentrated 800CW-labeled antibody from the

system.

Troubleshooting Guide
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Issue Possible Cause(s) Recommended Solution(s)

Low Protein Recovery

SEC: Protein adsorption to the

column matrix. Dialysis:

Protein precipitation or non-

specific binding to the

membrane. TFF: Protein

aggregation or adsorption to

the membrane.

SEC: Ensure the buffer

contains sufficient salt (e.g.,

150 mM NaCl) to minimize

ionic interactions. Dialysis:

Perform dialysis at 4°C.

Ensure the buffer composition

is optimal for protein stability.

TFF: Optimize the cross-flow

rate and transmembrane

pressure to minimize shear

stress. Consider using a

different membrane material.

Residual Free Dye Detected

SEC: Column overloading or

insufficient separation.

Dialysis: Insufficient buffer

exchanges or dialysis time.

TFF: Incomplete diafiltration

(insufficient diavolumes).

SEC: Do not exceed the

recommended sample volume

for the column. Consider a

second pass through the

column. Dialysis: Increase the

number of buffer exchanges

and/or the duration of dialysis.

TFF: Increase the number of

diavolumes (typically 5-7 are

sufficient).

Protein Aggregation

The labeling process or the

purification conditions may

have induced aggregation.

Analyze the sample by SEC

before and after labeling and

purification. Optimize buffer

conditions (pH, ionic strength,

excipients) to improve protein

stability.

High Background in

Downstream Assays

Incomplete removal of free

dye. Non-specific binding of

the labeled antibody.

Re-purify the antibody using

one of the methods described.

Optimize blocking steps and

antibody concentrations in

your assay.
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Visualizing Experimental Workflows
Size Exclusion Chromatography (SEC) Workflow
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Start: Labeled Antibody + Free Dye

Equilibrate PD-10 Column
with PBS

Load Sample onto Column

Elute with PBS

Collect Eluted
Labeled Antibody Free Dye Retained in Column

End: Purified Labeled Antibody
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Start: Labeled Antibody + Free Dye in Dialysis Bag

Dialyze against PBS
(4 hours, 4°C)

Change Dialysis Buffer

Dialyze against PBS
(Overnight, 4°C)

Change Dialysis Buffer

Dialyze against PBS
(4 hours, 4°C)

Recover Purified
Labeled Antibody

End: Purified Labeled Antibody
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Start: Labeled Antibody + Free Dye

Load Sample into TFF System

Diafiltration (5-7 Diavolumes)
with PBS

Permeate: Free Dye + Buffer Concentrate Sample

Recover Purified
Labeled Antibody

End: Purified Labeled Antibody

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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